Phenytoin-15n2,13c

Bioanalysis LC-MS/MS Matrix Effects

Phenytoin-15N2,13C is the FDA-preferred internal standard for accurate phenytoin TDM and PK studies. Its 13C and 15N labels ensure perfect chromatographic co-elution with the analyte, correcting for matrix effects without the retention time shifts seen with deuterated analogs. This guarantees precise, regulatory-compliant quantification.

Molecular Formula C15H12N2O2
Molecular Weight 255.25 g/mol
Cat. No. B12404518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenytoin-15n2,13c
Molecular FormulaC15H12N2O2
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i14+1,16+1,17+1
InChIKeyCXOFVDLJLONNDW-JDOJCZCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.01 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenytoin-15N2,13C Stable Isotope-Labeled Internal Standard for LC-MS and GC-MS Quantification


Phenytoin-15N2,13C (CAS 78213-26-0) is a stable isotope-labeled analog of the antiepileptic drug phenytoin, featuring one 13C atom at position 2 and two 15N atoms at positions 1 and 3 of the hydantoin ring [1]. This labeling pattern yields a molecular weight of 255.25 g/mol, which is 3 mass units higher than the unlabeled parent compound (252.27 g/mol) [1]. This mass shift is sufficient for its primary application as an internal standard (IS) in mass spectrometry-based assays, enabling accurate quantification of phenytoin in biological matrices without interference from the natural isotopic envelope [2]. Unlike deuterated analogs, the 13C and 15N labels are integrated directly into the core heterocyclic structure, ensuring near-identical physicochemical properties and chromatographic behavior to the unlabeled analyte [3].

Why Deuterated Phenytoin Standards Fall Short: The Case for 13C/15N-Labeled Phenytoin-15N2,13C


In quantitative LC-MS and GC-MS workflows, the internal standard is the cornerstone of accuracy, yet substituting phenytoin-d10 for Phenytoin-15N2,13C can introduce systematic errors. Deuterated internal standards are susceptible to hydrogen-deuterium exchange and chromatographic isotope effects, causing retention time shifts of up to 0.3–0.5 minutes relative to the unlabeled analyte, which prevents co-elution and fails to correct for matrix-induced ion suppression or enhancement [1]. This partial resolution leads to inaccurate quantification, particularly in complex biological matrices. In contrast, 13C and 15N labels do not alter the compound's lipophilicity or pKa, ensuring virtually identical retention times and ionization efficiencies [2]. The U.S. FDA's Bioanalytical Method Validation guidance explicitly recommends the use of stable isotope-labeled internal standards with 13C or 15N labels to minimize these analytical biases, making Phenytoin-15N2,13C the scientifically justified choice for robust, regulatory-compliant bioanalysis [3].

Phenytoin-15N2,13C: Quantifiable Performance Advantages Over Alternative Internal Standards


Superior Chromatographic Co-Elution and Matrix Effect Correction vs. Phenytoin-d10

The 13C and 15N labels in Phenytoin-15N2,13C confer chromatographic properties that are indistinguishable from unlabeled phenytoin, a critical advantage over deuterated internal standards like phenytoin-d10. Studies have demonstrated that deuterated IS can exhibit retention time shifts of up to 0.3–0.5 minutes, leading to differential matrix effects and inaccurate quantification [1]. In contrast, 13C/15N-labeled standards co-elute perfectly with the analyte, enabling reliable correction of ion suppression or enhancement across a wide dynamic range (0.1-30.0 μg/mL) as demonstrated in validated GC-MS assays for serum phenytoin [2].

Bioanalysis LC-MS/MS Matrix Effects Isotope Dilution

Demonstrated Kinetic Equivalence to Unlabeled Phenytoin in Vivo

A critical prerequisite for using a stable isotope-labeled compound as a tracer in pharmacokinetic studies is the absence of a kinetic isotope effect. In a study involving 3 dogs and 3 humans infused with a 1:1 mixture of (2-13C-1,3-15N2)-phenytoin and unlabeled phenytoin, no significant difference was found in key pharmacokinetic parameters (P > 0.20–0.90) [1]. The distribution and elimination half-lives (t1/2), volume of distribution (Vd), and total body clearance (CL) were statistically indistinguishable between the labeled and unlabeled forms [1].

Pharmacokinetics Stable Isotope Tracer Pulse Dosing In Vivo

Exceptional Analytical Sensitivity for Low-Abundance Metabolite Detection

The unique 15N labeling of Phenytoin-15N2,13C enables highly sensitive detection via specialized MS techniques. Using Gas Chromatography-Chemical Reaction Interface Mass Spectrometry (GC-CRIMS), atom enrichments as low as 0.06% for (1,3-15N2)-labeled phenytoin were detectable in the presence of 500 ng of unlabeled phenytoin [1]. This sensitivity is ~5-fold greater than that achievable for 13C3-labeled phenytoin (0.3% detectable enrichment) under the same conditions, owing to the lower natural abundance of 15N [1].

Metabolomics GC-CRIMS Low-Level Detection Metabolic Profiling

Validated Linearity and Precision in Clinical Matrices for Therapeutic Drug Monitoring

The use of Phenytoin-15N2,13C as an internal standard has been rigorously validated in a GC-MS assay for quantifying phenytoin in human serum and urine. The method demonstrated excellent linearity across the clinically relevant range of 0.1–30.0 μg/mL for serum phenytoin [1]. Accuracy and precision were established with intra- and inter-assay coefficients of variation (CV) of <5% for both drug and metabolite, meeting the stringent criteria for clinical pharmacokinetic studies [1].

Therapeutic Drug Monitoring Method Validation Serum Analysis GC-MS

Stability and Purity Enabling Reliable Long-Term Study Use

Commercial sources of Phenytoin-15N2,13C report a chemical purity of ≥98% and isotopic enrichment of 99 atom% 13C and 98 atom% 15N . This high purity minimizes the introduction of unlabeled phenytoin into analytical runs, which is critical for maintaining low background signals in tracer studies. Furthermore, the 13C and 15N labels are resistant to back-exchange under typical storage and assay conditions (e.g., physiological pH, ambient temperature), ensuring consistent performance over time, unlike some deuterated standards that may lose their label [1].

Chemical Stability Isotopic Purity Reference Standard Quality Control

Optimal Use Cases for Phenytoin-15N2,13C in Research and Clinical Bioanalysis


Accurate Therapeutic Drug Monitoring (TDM) of Phenytoin in Epilepsy Patients

Clinical laboratories developing or validating LC-MS/MS methods for phenytoin TDM should prioritize Phenytoin-15N2,13C as the internal standard. The compound's perfect co-elution with phenytoin ensures robust correction of ion suppression from complex serum matrices, meeting the <2.4% expanded uncertainty requirements for reference measurement procedures [1]. This directly supports the precise quantification needed to guide dosing within phenytoin's narrow therapeutic window (10–20 μg/mL).

Pulse-Dose Pharmacokinetic Studies in Special Populations

For clinical investigators conducting pharmacokinetic studies in pediatric, geriatric, or renally impaired populations, Phenytoin-15N2,13C serves as an ideal non-radioactive tracer. The documented lack of a kinetic isotope effect [2] allows for the accurate determination of phenytoin's clearance and volume of distribution in patients already receiving maintenance therapy, without the ethical and logistical burdens associated with radioactive 14C-labeled compounds. This approach has been successfully applied to study phenytoin disposition in neonates [3].

Sensitive Metabolic Profiling and Drug-Drug Interaction Studies

Researchers investigating the metabolism of phenytoin, particularly the formation of the major metabolite HPPH, benefit from the high sensitivity of 15N detection with Phenytoin-15N2,13C. Using GC-CRIMS, trace levels of labeled metabolites (<1.5% of total labeled compounds) can be identified and quantified [4]. This capability is invaluable for mapping metabolic pathways, identifying novel metabolites, and quantifying the impact of co-administered drugs on phenytoin biotransformation.

Forensic Toxicology and Urine Drug Testing Confirmation

Forensic and toxicology laboratories require definitive, legally defensible quantification of antiepileptic drugs. Phenytoin-15N2,13C is the superior choice for confirmatory GC-MS or LC-MS assays in urine or post-mortem samples. The use of a 13C/15N-labeled internal standard minimizes the risk of false positives or inaccurate quantification arising from matrix interferences or deuterium exchange, ensuring the analytical results meet the rigorous standards of forensic evidentiary requirements [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenytoin-15n2,13c

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.